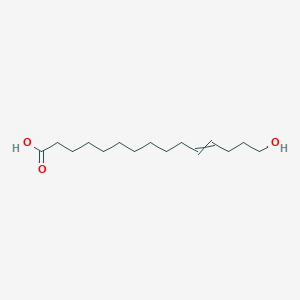
15-Hydroxypentadec-11-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Hydroxypentadec-11-enoic acid is a unique ω-hydroxy fatty acid with the molecular formula C15H28O3. This compound is characterized by the presence of a hydroxyl group at the 15th carbon and a double bond at the 11th position. It is known for its bioactive properties and is found in various natural sources, including the leaf and flower extracts of Tagetes erecta L .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods reported for the synthesis of 15-Hydroxypentadec-11-enoic acid involves the condensation reaction via β-ketosulfoxide. This process starts with the basic condensation of 1,12-dodecanolide with methylsulfinylcarbanion (DMSO-), followed by ethoxycarbonylmethylation and subsequent conversion to this compound . Another method involves the use of 10-undecenoic acid, which undergoes a series of reactions including the Kolbe electrochemical synthesis to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for various uses.
Chemical Reactions Analysis
Types of Reactions: 15-Hydroxypentadec-11-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to yield a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Formation of 15-ketopentadec-11-enoic acid or 15-carboxypentadec-11-enoic acid.
Reduction: Formation of 15-hydroxypentadecanoic acid.
Substitution: Formation of 15-chloropentadec-11-enoic acid.
Scientific Research Applications
15-Hydroxypentadec-11-enoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 15-Hydroxypentadec-11-enoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and bioactivity. The compound can undergo lactonization reactions catalyzed by enzymes such as Mucor javanicus L46 and Mucor miehei, leading to the formation of macrocyclic lactones . These reactions are essential for its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
15-Hydroxypentadecanoic acid: Similar structure but lacks the double bond at the 11th position.
15-Ketopentadec-11-enoic acid: Similar structure but with a ketone group instead of a hydroxyl group.
15-Carboxypentadec-11-enoic acid: Similar structure but with a carboxyl group instead of a hydroxyl group.
Uniqueness: 15-Hydroxypentadec-11-enoic acid is unique due to the presence of both a hydroxyl group and a double bond, which confer distinct chemical and biological properties. This combination allows it to participate in a variety of reactions and makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
15-hydroxypentadec-11-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h6,8,16H,1-5,7,9-14H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGLCJOYMVSPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC=CCCCO)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00785926 |
Source


|
| Record name | 15-Hydroxypentadec-11-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00785926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401942-46-9 |
Source


|
| Record name | 15-Hydroxypentadec-11-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00785926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
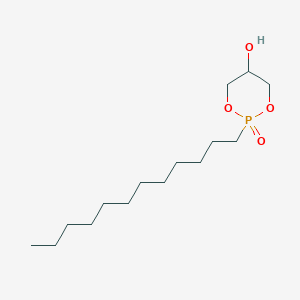

![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
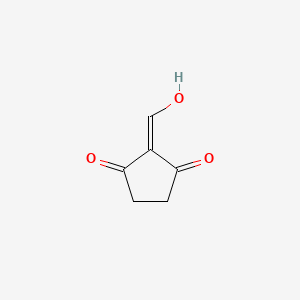
![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)
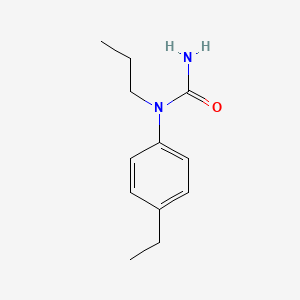
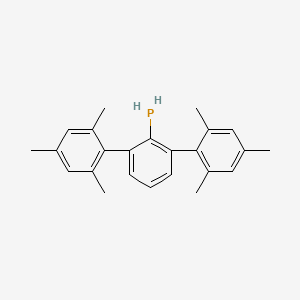
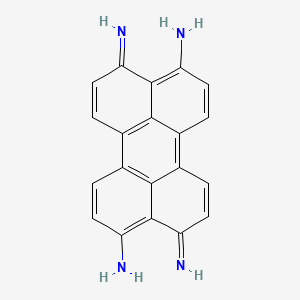
![Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro-](/img/structure/B14257154.png)

![2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde](/img/structure/B14257182.png)
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan](/img/structure/B14257187.png)
